tert-butyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Tert-butyl (3R,4R)-4-methylpyrrolidine-3-carboxylate;hydrochloride is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-methylpyrrolidine-3-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,4R)-4-methylpyrrolidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol.
Reduction: The pyrrolidine ring can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve the use of appropriate solvents and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group can yield tert-butyl alcohol, while reduction of the pyrrolidine ring can produce different pyrrolidine derivatives .
Scientific Research Applications
Tert-butyl (3R,4R)-4-methylpyrrolidine-3-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the pyrrolidine ring can interact with biological molecules such as enzymes and receptors. These interactions can lead to various biological effects, including enzyme inhibition and modulation of protein function .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-methylpyrrolidine-3-carboxylate: Similar structure but without the hydrochloride group.
Tert-butyl 4-hydroxy-3-methylpyrrolidine-1-carboxylate: Contains a hydroxyl group instead of a methyl group.
Tert-butyl 4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate: Features an aminomethyl group and a piperidine ring.
Uniqueness
Tert-butyl (3R,4R)-4-methylpyrrolidine-3-carboxylate;hydrochloride is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the hydrochloride group can enhance the compound’s solubility and facilitate its use in various applications .
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-methylpyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7-5-11-6-8(7)9(12)13-10(2,3)4;/h7-8,11H,5-6H2,1-4H3;1H/t7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWODKURRKSSPT-WSZWBAFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1C(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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